4-tert-Butoxybenzyl alcohol

Lipophilicity Extraction Efficiency Chromatography

4-tert-Butoxybenzyl alcohol (CAS 51503-08-3), also referred to as (4-(tert-butoxy)phenyl)methanol, is a para-substituted benzyl alcohol derivative bearing a bulky tert-butoxy group. With the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol, this compound serves as a protected phenolic alcohol intermediate.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 51503-08-3
Cat. No. B1274143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butoxybenzyl alcohol
CAS51503-08-3
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CO
InChIInChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
InChIKeyHXCIWXCKKJLNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butoxybenzyl Alcohol (CAS 51503-08-3): A Differentiated Protected Benzyl Alcohol Building Block


4-tert-Butoxybenzyl alcohol (CAS 51503-08-3), also referred to as (4-(tert-butoxy)phenyl)methanol, is a para-substituted benzyl alcohol derivative bearing a bulky tert-butoxy group. With the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol, this compound serves as a protected phenolic alcohol intermediate . The tert-butoxy substituent imparts distinct physicochemical properties—including elevated lipophilicity (consensus Log Pₒ/w ~2.26–2.44) and a boiling point of approximately 281.7 °C at 760 mmHg—that differentiate it from smaller alkoxy analogs such as 4-methoxybenzyl alcohol [1].

Why 4-tert-Butoxybenzyl Alcohol Cannot Be Simply Replaced by Other 4-Alkoxybenzyl Alcohols


Superficially, 4-alkoxybenzyl alcohols share a common core structure; however, the tert-butoxy group in 4-tert-butoxybenzyl alcohol introduces a combination of steric bulk, electronic effects, and orthogonal protecting-group chemistry that cannot be replicated by linear or smaller alkoxy analogs (e.g., methoxy, ethoxy, or benzyloxy) . These differences translate into measurable disparities in partition coefficients, boiling points, acid-lability, and reactivity profiles, which directly affect extraction efficiency, purification strategy, and compatibility with multi-step synthetic sequences [1]. Consequently, substituting this compound with a less hindered or differentially protected analog risks altered reaction selectivity, reduced yields, and failure to meet patent-enabling procedures.

Quantitative Differentiation Evidence: 4-tert-Butoxybenzyl Alcohol vs. Closest Analogs


Lipophilicity Advantage: Higher Log P Over 4-Methoxybenzyl Alcohol

The consensus octanol-water partition coefficient (Log Pₒ/w) of 4-tert-butoxybenzyl alcohol is approximately 2.26–2.44, whereas 4-methoxybenzyl alcohol exhibits an experimental Log P of ~0.95 [1]. This represents a ΔLog P > 1.3, indicating substantially higher lipophilicity.

Lipophilicity Extraction Efficiency Chromatography

Boiling Point Differential for Distillation-Based Purification

4-tert-Butoxybenzyl alcohol has a reported boiling point of 281.7 °C at 760 mmHg, which is approximately 22.7 °C higher than that of 4-methoxybenzyl alcohol (259 °C at 760 mmHg) . This difference allows temperature-based separation strategies that are unattainable with the lower-boiling methoxy analog.

Boiling Point Distillation Purification

Orthogonal Acid-Labile Phenol Protection vs. Methyl Ether

The tert-butyl ether group in 4-tert-butoxybenzyl alcohol can be cleaved under standard acidic conditions (e.g., 50–95% TFA in CH₂Cl₂), whereas the methyl ether in 4-methoxybenzyl alcohol remains stable under these conditions and requires stronger reagents such as BBr₃ or TMSI for removal [1]. This orthogonal lability enables selective phenol unmasking in the presence of other acid-stable protecting groups.

Protecting Group Orthogonal Deprotection Peptide Chemistry

Validated Reactant in Prokineticin 1 Receptor Antagonist Patents

4-tert-Butoxybenzyl alcohol is specifically recited as a reactant for the preparation of pyrimidinediones and triazinediones that act as prokineticin 1 receptor antagonists, as evidenced by its citation in multiple patent families (e.g., US 2021/122713 A1, CA 2,803,539 A1, EP 2,585,068 A1) . In contrast, 4-methoxybenzyl alcohol and 4-benzyloxybenzyl alcohol are not referenced in these patent filings, underscoring the compound's unique fit for this pharmacophore.

Prokineticin 1 Antagonist Patent Synthesis Pyrimidinedione

Structural Role in Crystallographically Characterized Cathepsin L Inhibitor

The 4-tert-butoxybenzyl moiety is a substructure of the diazomethylketone inhibitor Z-Phe-Tyr(tBu)-CHN₂, which has been co-crystallized with human cathepsin L (PDB ID: 3OF9) [1]. This structural validation at atomic resolution (X-ray crystallography) confirms that the tert-butoxy group is accommodated within the enzyme active site. No equivalent co-structure exists for the 4-methoxybenzyl or 4-benzyloxybenzyl analogs in this enzyme, indicating a specific fit.

Cathepsin L Covalent Inhibitor PDB 3OF9

Optimal Procurement Scenarios for 4-tert-Butoxybenzyl Alcohol Based on Evidence


Synthesis of Prokineticin 1 Receptor Antagonist Drug Candidates

When scaling up pyrimidinedione or triazinedione libraries targeting prokineticin 1 receptors, 4-tert-butoxybenzyl alcohol is the patent-preferred reactant, ensuring fidelity to published procedures and supporting freedom-to-operate positioning .

Multi-Step Peptide Synthesis Requiring Orthogonal Phenol Protection

In solid-phase peptide synthesis (SPPS), the tert-butoxybenzyl group serves as an acid-labile phenol protecting group that can be removed with standard TFA cleavage cocktails without affecting other base-labile or hydrogenolysis-sensitive protections, enabling streamlined assembly of complex peptides [1].

High-Temperature Distillation or Solvent Extraction Processes

With a boiling point ~23 °C higher than 4-methoxybenzyl alcohol, this compound is better suited for fractional distillation under reduced pressure, reducing co-distillation with lower-boiling impurities and improving overall yield .

Structure-Based Design of Cathepsin L Covalent Inhibitors

Medicinal chemistry groups optimizing diazomethylketone or related warheads for cathepsin L can leverage the crystallographically validated 4-tert-butoxybenzyl fragment (PDB 3OF9) to guide structure-activity relationship (SAR) exploration [2].

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